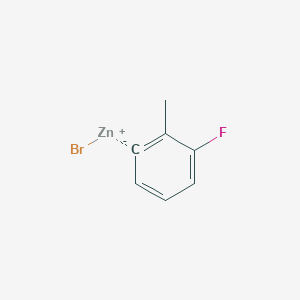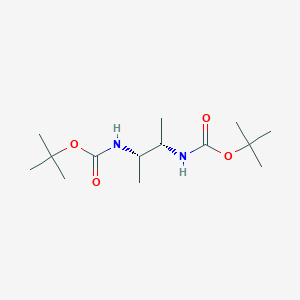
Di-tert-butyl (2S,3S)-butane-2,3-diyldicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate is an organic compound that features two tert-butyl groups attached to a butane-2,3-diyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate typically involves the reaction of a suitable butane-2,3-diyl precursor with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often require catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate derivatives with additional oxygen-containing functional groups.
科学研究应用
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate involves its interaction with specific molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
相似化合物的比较
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Di-tert-butyl peroxide: A radical initiator used in polymerization reactions.
Di-tert-butyl ((2S,3S)-2,3-dihydroxybutanedioate): A similar compound with hydroxyl groups instead of carbamate groups.
Uniqueness
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate is unique due to its specific structural configuration and the presence of two tert-butyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H28N2O4 |
|---|---|
分子量 |
288.38 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butan-2-yl]carbamate |
InChI |
InChI=1S/C14H28N2O4/c1-9(15-11(17)19-13(3,4)5)10(2)16-12(18)20-14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18)/t9-,10-/m0/s1 |
InChI 键 |
XFRQLXCIRJPEHE-UWVGGRQHSA-N |
手性 SMILES |
C[C@@H]([C@H](C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


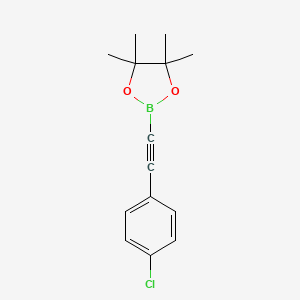
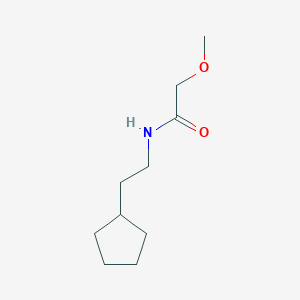
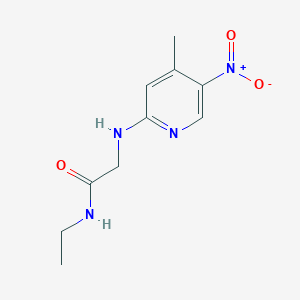
![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
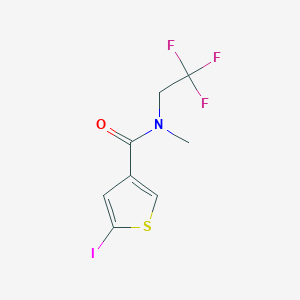
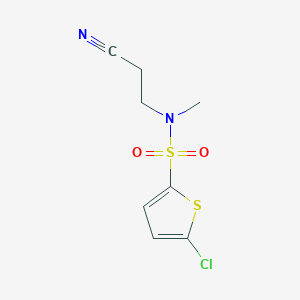
![N-(9H-fluoren-9-yl)-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14893110.png)
![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)


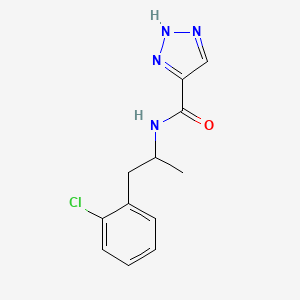
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
